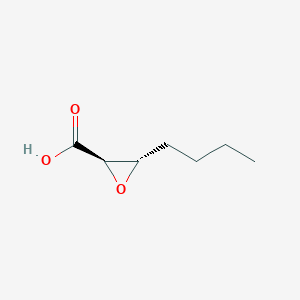
Oxiranecarboxylic acid, 3-butyl-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is an organic compound with the molecular formula C7H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 3-butyl-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
β-Hydroxy Derivatives: Formed from ring-opening reactions.
Diols and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Oxiranecarboxylic acid, 3-phenyl-, methyl ester: Another related compound with distinct chemical properties.
Uniqueness
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of a butyl group. This combination influences its reactivity, making it suitable for specific synthetic and industrial applications. Its distinct properties also make it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
181378-55-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2R,3S)-3-butyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
Clave InChI |
HOZQSRMTDXZVPJ-NTSWFWBYSA-N |
SMILES |
CCCCC1C(O1)C(=O)O |
SMILES isomérico |
CCCC[C@H]1[C@@H](O1)C(=O)O |
SMILES canónico |
CCCCC1C(O1)C(=O)O |
Sinónimos |
Oxiranecarboxylic acid, 3-butyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















